REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[NH:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1)(=[O:3])[NH2:2].O.[NH2:16]N.Cl.O>CN1CCCC1=O>[C:1]([C:4]1[CH:5]=[C:6]2[C:7](=[CH:13][CH:14]=1)[C:8](=[O:9])[NH:16][NH:10][C:11]2=[O:12])(=[O:3])[NH2:2] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1C=C2C(C(=O)NC2=O)=CC1
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried with hot air
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=C2C(NNC(C2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |